molecular formula C27H21F3O4 B11148739 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-tert-butylbenzoate

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-tert-butylbenzoate

Cat. No.: B11148739
M. Wt: 466.4 g/mol
InChI Key: NSPDGDXSMFOFRD-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-tert-butylbenzoate is a chromene-based compound characterized by:

  • A chromene core (4H-chromen-4-one) with a ketone group at position 4.
  • 3-Phenyl and 2-(trifluoromethyl) substituents on the chromene ring, enhancing steric bulk and electronic modulation.

Properties

Molecular Formula

C27H21F3O4

Molecular Weight

466.4 g/mol

IUPAC Name

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] 4-tert-butylbenzoate

InChI

InChI=1S/C27H21F3O4/c1-26(2,3)18-11-9-17(10-12-18)25(32)33-19-13-14-20-21(15-19)34-24(27(28,29)30)22(23(20)31)16-7-5-4-6-8-16/h4-15H,1-3H3

InChI Key

NSPDGDXSMFOFRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-tert-butylbenzoate is a synthetic compound belonging to the chromen family, which is recognized for its diverse biological activities. This compound features a trifluoromethyl group, known to enhance biological activity and stability, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H20F3O4C_{23}H_{20}F_3O_4 with a molecular weight of approximately 422.40 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacological properties, including increased lipophilicity and metabolic stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Non-Covalent Interactions : The compound interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, affecting signal transduction and gene regulation.
  • Antioxidant Activity : Compounds in this class often exhibit free radical scavenging properties, which can contribute to their therapeutic effects.

Biological Activity Data

Recent studies have evaluated the biological activities of related chromen derivatives, providing insights into the potential effects of this compound.

Activity Target/Assay IC50 (μM) Reference
Cholinesterase InhibitionAChE19.2
Cholinesterase InhibitionBChE13.2
COX-2 InhibitionCOX-2Moderate
Lipoxygenase InhibitionLOX-15Moderate
CytotoxicityMCF-7 Cell LineIC50 ~10.4

Case Studies

  • Anticancer Activity : A study examined the cytotoxic effects of chromen derivatives against breast cancer cell lines (MCF-7). The presence of the trifluoromethyl group was associated with increased potency against cancer cells, indicating potential for anticancer drug development.
  • Anti-inflammatory Properties : Research has shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes and lipoxygenases, which are key players in inflammatory processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituent Modifications Key Properties/Findings References
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate - 3-(4-Chlorophenyl)
- 4-methylbenzoate ester
- Increased Cl electronegativity enhances polar interactions.
- Methyl group reduces steric hindrance compared to tert-butyl.
- Molecular weight: 458.8 g/mol; XLogP3: 6.5.
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate - Heptyloxy chain on benzoyloxy group
- Carboxylate at position 3
- Long alkyl chain increases lipophilicity and membrane permeability.
- Structural data (X-ray) suggests planar chromene core with twisted substituents.
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate - 4-Fluorophenyl at position 3
- Oxyacetate chain at position 7
- Fluorine atoms improve metabolic stability.
- Demonstrated anticancer activity (in vitro assays).
- Hirshfeld analysis highlights C–H···O/F interactions.
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides - Benzamide instead of benzoate ester - Amide group enhances hydrogen-bonding capacity.
- Higher cytotoxicity and antioxidant activity compared to ester analogs.
- Docking studies show strong interactions with HER2/3MNG proteins.
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate - Phenoxy at position 3
- Trimethoxybenzoate ester
- Methoxy groups enhance π-π stacking and solubility.
- Commercial availability suggests utility in high-throughput screening.
tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate - Oxyacetate linker with tert-butyl - Ether linkage increases molecular flexibility.
- tert-butyl group improves metabolic resistance.
- CAS: 449741-41-7; ZINC2414636.

Key Trends and Insights

  • Smaller substituents (methyl, acetate) balance these properties .
  • Bioactivity :
    • Anticancer Activity : Fluorinated analogs (e.g., 4-fluorophenyl) show enhanced cytotoxicity, likely due to increased electronegativity and metabolic stability .
    • Antioxidant Capacity : Benzamide derivatives outperform esters, possibly due to improved hydrogen-bonding interactions with target proteins .
  • Structural Interactions :
    • X-ray and Hirshfeld analyses reveal that planar chromene cores facilitate stacking interactions, while substituents like trifluoromethyl induce steric effects that modulate binding .

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